![molecular formula C13H15ClN2O2 B1524466 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide CAS No. 1311317-71-1](/img/structure/B1524466.png)
3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide
説明
“3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide” is a chemical compound with the molecular formula C13H15ClN2O2 . It has a molecular weight of 266.72 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2O2/c14-7-12(17)15-8-9-2-1-3-10(6-9)13(18)16-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,17)(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.73 . It is a powder in physical form and is stored at room temperature .科学的研究の応用
Exploration of Synthetic Opioids
The search for synthetic opioids, including compounds like 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, has been an important area of drug development globally. This effort aims to identify compounds with reduced side effects, such as dependence and abuse potential. The synthetic pathway of these compounds has been explored in scientific literature, revealing insights into their analgesic properties and binding selectivity (Elliott, Brandt, & Smith, 2016).
Antihistaminic and Antiserotonin Actions
The study of compounds like 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide also involves understanding their antihistaminic and antiserotonin actions. Research has compared their properties with other pharmacologic agents, highlighting their potential in diverse therapeutic applications (Stone et al., 1961).
Antiulcer Activities
Research on derivatives of compounds similar to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide has demonstrated significant antiulcer activities. This includes the exploration of various chemical modifications and their impact on biological activity (Hosokami et al., 1992).
Identification of New Compounds
The isolation of new compounds from various sources, including marine actinomycete, has led to the discovery of structures related to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide. These studies contribute to the expanding database of novel chemical entities with potential therapeutic applications (Zhang et al., 2018).
Metabolism in Human Liver Microsomes
Understanding the metabolism of chloroacetanilide herbicides, structurally similar to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, has been a focus in toxicology. Studies on human liver microsomes provide insights into the metabolic pathways and potential toxic metabolites of these compounds (Coleman et al., 1999).
Effects on DNA Repair
Investigations into the effects of compounds like 3-aminobenzamide on DNA repair processes have been conducted. This research examines the role of such compounds in influencing cellular repair mechanisms, which is crucial for understanding their potential in cancer therapy or toxicity (Cleaver, Milam, & Morgan, 1985).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of propyzamide, a compound related to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, have been conducted. This research is vital in understanding the environmental impact and degradation pathways of such compounds (Torimoto, Ito, & Yoneyama, 1996).
Emerging Psychoactive Substances
The emergence of novel synthetic opioids on the illicit drugs market, including compounds structurally similar to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, has been a subject of forensic and toxicological research. This research is essential for understanding the impact of these substances on public health and law enforcement (Sharma et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
将来の方向性
While specific future directions for “3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide” are not mentioned in the sources I found, similar compounds have been studied for their potential as antimicrobial and anticancer agents . This suggests that “3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide” could also be studied for similar applications.
特性
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-2-1-3-10(6-9)13(18)16-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHMLJGWBMAUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188768 | |
| Record name | Benzamide, 3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide | |
CAS RN |
1311317-71-1 | |
| Record name | Benzamide, 3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
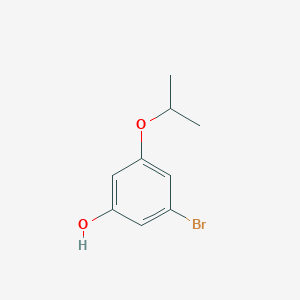
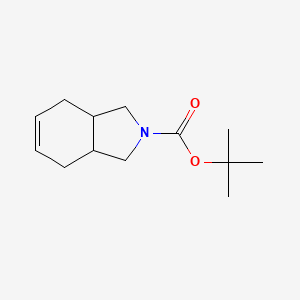
![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)
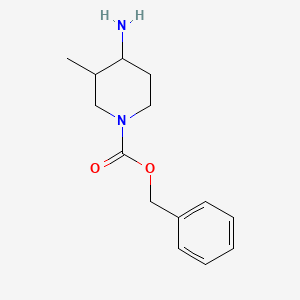

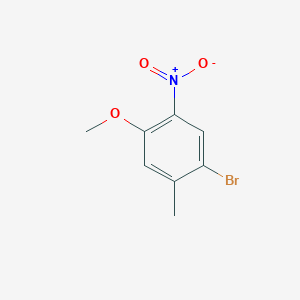
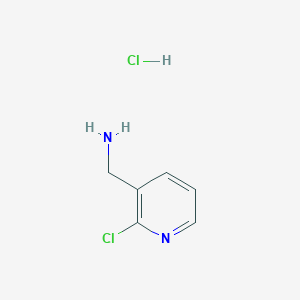


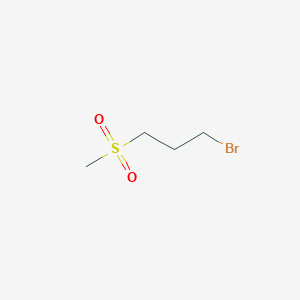
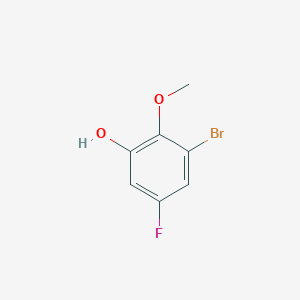
![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)